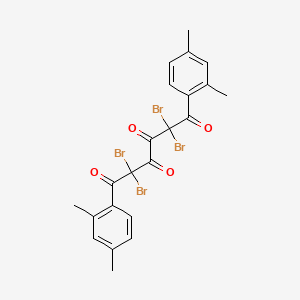
2,2,5,5-Tetrabromo-1,6-bis(2,4-dimethylphenyl)hexane-1,3,4,6-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE is a complex organic compound characterized by its multiple bromine atoms and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE typically involves multi-step organic reactions. A common approach might include the bromination of a precursor compound followed by the introduction of phenyl groups through Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove bromine atoms or reduce carbonyl groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. In chemical reactions, its reactivity is influenced by the presence of bromine atoms and phenyl groups, which can stabilize intermediates and transition states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5,5-Tetrabromo-1,6-diphenyl-1,3,4,6-hexanetetraone: Similar structure but lacks the dimethyl groups on the phenyl rings.
2,2,5,5-Tetrabromo-1,6-bis(4-methylphenyl)-1,3,4,6-hexanetetraone: Similar structure with methyl groups in different positions.
Uniqueness
2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE is unique due to the specific positioning of bromine atoms and dimethyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H18Br4O4 |
|---|---|
Molekulargewicht |
666.0 g/mol |
IUPAC-Name |
2,2,5,5-tetrabromo-1,6-bis(2,4-dimethylphenyl)hexane-1,3,4,6-tetrone |
InChI |
InChI=1S/C22H18Br4O4/c1-11-5-7-15(13(3)9-11)17(27)21(23,24)19(29)20(30)22(25,26)18(28)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |
InChI-Schlüssel |
DFRLQUONBILKPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)C(C(=O)C(=O)C(C(=O)C2=C(C=C(C=C2)C)C)(Br)Br)(Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile](/img/structure/B11080391.png)
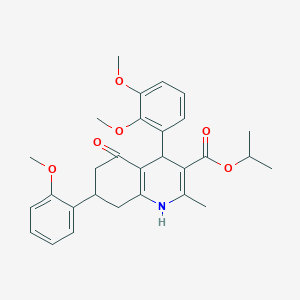

![N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11080402.png)
![2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B11080414.png)
![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide](/img/structure/B11080419.png)
![1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-2-methylpiperazine](/img/structure/B11080426.png)
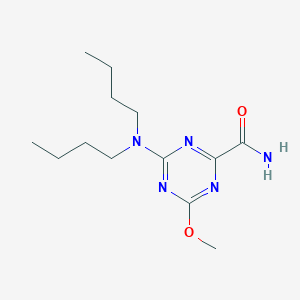
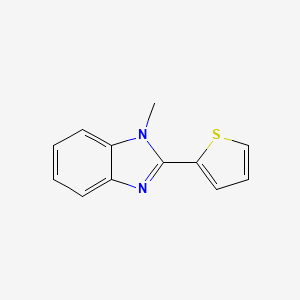
![3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11080433.png)
![Methyl [4-(4-chlorophenoxy)phenyl]carbamodithioate](/img/structure/B11080441.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(3,5-dichlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11080446.png)
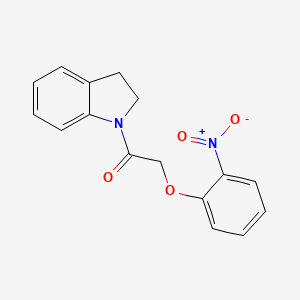
![2-nitro-N-propyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B11080458.png)
